![molecular formula C13H8FN3O2 B2409529 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1429418-31-4](/img/structure/B2409529.png)

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

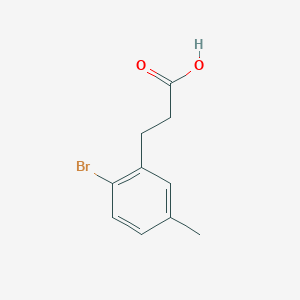

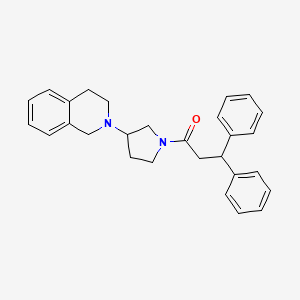

“7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a compound with the CAS Number: 1429418-31-4 . It belongs to the family of Pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are a large group of N-heterocyclic compounds . These compounds have significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

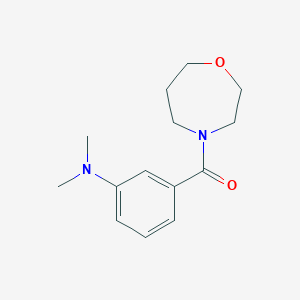

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .

Molecular Structure Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .

Chemical Reactions Analysis

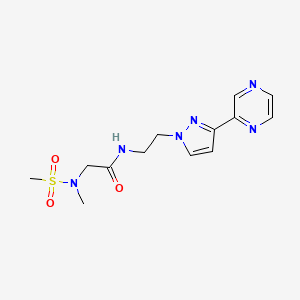

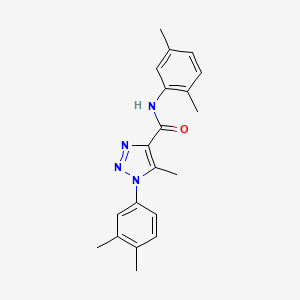

The Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates can be used to transform designed triazole-linked pyrazolo [1,5- a ]pyrimidine-based glycohybrids .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.22 . It is a powder in physical form .

Wissenschaftliche Forschungsanwendungen

1. Anticancer Properties

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives have shown effective inhibition on the proliferation of certain cancer cell lines. A study synthesized a compound by condensation with dimethylamine, indicating its potential in cancer treatment (Liu et al., 2016).

2. Synthesis and Structural Studies

The compound has been a subject of synthesis and structural analysis, contributing to the understanding of its properties. Research involved the synthesis of various derivatives, exploring the regioselective synthesis and determining the crystal structure of these compounds (Drev et al., 2014).

3. Development of Receptor Antagonists

Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their role in the development of angiotensin II receptor antagonists. These studies focus on improving in vitro and oral activities of such antagonists, which has implications in the development of hypertension treatments (Shiota et al., 1999).

4. Anti-Mycobacterial Activity

Recent research has identified pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, crucial for treating Mycobacterium tuberculosis. This work focused on the design and synthesis of novel derivatives and highlighted the potential of these compounds in treating tuberculosis (Sutherland et al., 2022).

5. In Vitro Cytotoxicity Studies

These compounds have been assessed for their cytotoxicity against human cancer cell lines, contributing to the understanding of their potential as anticancer agents. This involves synthesizing novel pyrazolo[1,5-a]pyrimidines and related Schiff bases and evaluating their structure-activity relationship (Hassan et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications .

Mode of Action

It is known that electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through electron transfer mechanisms.

Biochemical Pathways

Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been used in optical applications, suggesting that they may interact with light-sensitive biochemical pathways .

Result of Action

Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been used in optical applications, suggesting that they may have effects on light-sensitive molecular and cellular processes .

Action Environment

Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been used in optical applications, suggesting that light conditions may influence their action .

Eigenschaften

IUPAC Name |

7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O2/c14-9-3-1-8(2-4-9)11-7-10(13(18)19)16-12-5-6-15-17(11)12/h1-7H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZTZSQDJXQZNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC3=CC=NN32)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(3-methoxyphenyl)ethyl]oxamide](/img/structure/B2409449.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2409453.png)

![[1-(1,3-Dioxoinden-2-yl)ethylideneamino]thiourea](/img/structure/B2409454.png)

![(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409455.png)

![6-allyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2409459.png)